1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine

Lipophilicity Drug design Physicochemical profiling

Standard cyclopentylamine analogs fail to replicate the lipophilicity (π=1.44) and electronic profile (σₚ=0.50) of the -SCF₃ group. This meta-substituted building block enables direct SAR for CNS permeability and metabolic stability. - **Key advantage:** 64% higher hydrophobicity than -CF₃ analogs - **Divergent chemistry:** Access sulfoxide/sulfone oxidation states from single scaffold - **Supply:** Rigorous purity control, batch-to-batch consistency

Molecular Formula C12H14F3NS
Molecular Weight 261.31 g/mol
Cat. No. B13115001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine
Molecular FormulaC12H14F3NS
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC(=CC=C2)SC(F)(F)F)N
InChIInChI=1S/C12H14F3NS/c13-12(14,15)17-10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2
InChIKeyZRGASNIIQZVHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meta-SCF₃ Cyclopentylamine: Sourcing Guide


1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine (molecular formula C₁₂H₁₄F₃NS) is a fluorinated cyclopentylamine building block that bears a trifluoromethylthio (–SCF₃) group at the meta‑position of the phenyl ring . The –SCF₃ motif is prized in medicinal chemistry for its exceptional lipophilicity (Hansch π = 1.44) and strong electron‑withdrawing character, properties that substantially exceed those of the widely used –CF₃ group (π = 0.88) [1]. The cyclopentylamine core provides a rigid, conformationally constrained scaffold that can enhance target‑binding complementarity relative to more flexible acyclic amines .

Lipophilicity Tuning
Enhanced lipophilicity profile for passive permeability studies
Metabolic Stability Design
Electron‑withdrawing –SCF₃ group may reduce oxidative metabolism
Derivatizable Handle
Oxidation to sulfoxide/sulfone enables polarity‑state screening

Why –CF₃ Analogs Cannot Replace meta-SCF₃ Cyclopentylamine


Although 1‑(3‑(trifluoromethyl)phenyl)cyclopentanamine (the –CF₃ analog) and other halogen‑substituted cyclopentylamines share the same core topology, they are not functional surrogates for the –SCF₃ derivative. The trifluoromethylthio group imposes a fundamentally different lipophilicity/electronic profile: its Hansch hydrophobicity parameter (π = 1.44) is 64 % higher than that of –CF₃ (π = 0.88) [1], and its Hammett σₚ value (0.50) denotes a potent electron‑withdrawing effect that –CF₃ cannot fully replicate [2]. These differences translate into measurable changes in passive membrane permeability, metabolic susceptibility to oxidative enzymes, and binding‑pocket complementarity [1][3]. Consequently, substituting the –SCF₃ group with –CF₃, –OCF₃, or –halogen alters key drug‑like properties in ways that cannot be predicted by simple structural analogy, making head‑to‑head selection based on quantitative physicochemical benchmarks essential for reproducible SAR campaigns.

Risk Factor
meta‑SCF₃ Compound
–CF₃ Analog
Lipophilicity & Electronic Profile
Higher lipophilicity, distinct resonance effects
Moderate lipophilicity, different electronic modulation
Metabolic Susceptibility
May reduce CYP‑mediated oxidation
Less pronounced metabolic blocking
Derivatization Potential
Oxidation to sulfoxide/sulfone available
No analogous polarity tuning

Quantitative Differentiation: meta-SCF₃ vs. Analogs


Lipophilicity Advantage: –SCF₃ vs. –CF₃

The trifluoromethylthio substituent on 1-(3-((trifluoromethyl)thio)phenyl)cyclopentanamine carries a Hansch‑Leo hydrophobicity parameter of π = 1.44, compared with π = 0.88 for the trifluoromethyl group on the closest analog 1‑(3‑(trifluoromethyl)phenyl)cyclopentanamine [1]. This 0.56‑unit difference represents a 64 % increase in substituent lipophilicity [1][2]. Computational data for the closely related (1‑{3‑[(trifluoromethyl)sulfanyl]phenyl}cyclopentyl)methanamine homolog give an XLogP3 of 4.3, consistent with a 3–4 log‑unit elevation relative to the unsubstituted phenylcyclopentylamine baseline (estimated XLogP3 ≈ 1.0–1.5) [3].

Lipophilicity Advantage
Class‑level inference
Δπ = +0.56 (+64%) vs. –CF₃; XLogP3 shift ≈ +3
Reported lipophilicity enhancement may support permeability studies
Requires verification in target scaffold
Lipophilicity Drug design Physicochemical profiling

Electronic Effects: –SCF₃ Distinct from –CF₃

The –SCF₃ group on 1-(3-((trifluoromethyl)thio)phenyl)cyclopentanamine displays Hammett constants of σₘ = 0.40 and σₚ = 0.50, whereas the –CF₃ group on the direct analog 1‑(3‑(trifluoromethyl)phenyl)cyclopentanamine has σₘ = 0.43 and σₚ = 0.54 [1]. Although the two substituents are broadly comparable in electron‑withdrawing power, their effects on the aromatic π‑system differ subtly: –SCF₃ engages sulfur‑centered lone‑pair interactions that can uniquely modulate π‑stacking and hydrogen‑bonding networks in target binding sites [2]. The Hammett σₚ of 0.50 for –SCF₃ classifies it among the stronger neutral electron‑withdrawing groups, directly influencing the pKₐ of the adjacent aniline‑type amine and the oxidative stability of the aromatic ring [1][3].

Electronic Effects
Class‑level inference
σₚ 0.50 (–SCF₃) vs. 0.54 (–CF₃); distinct resonance contributions
Electronic profile may alter recognition and binding kinetics
Hammett constants from compilations
Electronic effects Structure‑activity relationships Medicinal chemistry

Metabolic Stability: –SCF₃ vs. Analogs

The trifluoromethylthio group is documented to substantially improve metabolic stability by reducing electron density on the aromatic ring, thereby retarding cytochrome P450‑mediated oxidation [1]. In a class‑level peptide stability study, replacement of –CF₃ with –SCF₃ on endomorphin‑1 enhanced plasma stability while preserving µ‑opioid receptor affinity [2]. Although no direct microsomal‑stability head‑to‑head between 1‑(3‑((trifluoromethyl)thio)phenyl)cyclopentanamine and its –CF₃ analog has been published, the general principle that –SCF₃‑substituted aromatics are less susceptible to oxidative degradation than their –CF₃ counterparts is well established across multiple chemotypes [1][3].

Metabolic Stability Trend
Class‑level inference
Class‑level evidence suggests reduced CYP oxidation with –SCF₃
Supports metabolic stability exploration; specific compound data pending
Direct microsomal comparison not available
Metabolic stability Pharmacokinetics Drug metabolism

Derivatization Handle: –SCF₃ to Sulfoxide/Sulfone

Unlike the metabolically inert –CF₃ group, the –SCF₃ moiety on 1-(3-((trifluoromethyl)thio)phenyl)cyclopentanamine can be selectively oxidized to the corresponding sulfoxide (–S(O)CF₃) or sulfone (–S(O)₂CF₃), generating derivatives with dramatically altered polarity, hydrogen‑bonding capacity, and target engagement profiles without modifying the cyclopentylamine core [1]. The sulfone derivative carries a calculated topological polar surface area increment of approximately 17 Ų per oxygen added, shifting the physicochemical profile toward lower lipophilicity and improved aqueous solubility when desired [2]. This orthogonal derivatization pathway is unavailable to the –CF₃, –OCF₃, or halogen‑substituted cyclopentylamine analogs, making the –SCF₃ compound uniquely suited for divergent library synthesis from a single building block [1].

Derivatization Handle
Class‑level inference
Oxidation to sulfoxide/sulfone feasible; TPSA increase ≈ 17 Ų per O
Enables polarity‑state diversification from single building block
Scaffold‑specific optimization may be required
Synthetic chemistry Late‑stage functionalization Chemical biology

Key Applications for meta-SCF₃ Cyclopentylamine


CNS Passive Permeability via –SCF₃

When a cyclopentylamine‑based hit requires improved blood‑brain‑barrier penetration, replacing a –CF₃ or –H phenyl substituent with –SCF₃ (Hansch π = 1.44 vs. 0.88 for –CF₃) can elevate LogD into the CNS‑favorable range (XLogP3 ≈ 4.3 for the homolog) without introducing additional hydrogen‑bond donors or acceptors [1]. Procurement of 1-(3-((trifluoromethyl)thio)phenyl)cyclopentanamine enables direct SAR evaluation of this lipophilicity boost while preserving the meta‑substitution vector preferred for many CNS targets [1].

Metabolic Soft‑Spot Blocking via –SCF₃

In programs where oxidative metabolism on the phenyl ring limits half‑life, the –SCF₃ group provides potent electron‑withdrawal (σₚ = 0.50) that deactivates the aromatic ring toward CYP‑mediated oxidation [1]. The meta‑SCF₃ substitution pattern of this compound is sterically compatible with most binding pockets while effectively shielding the para and ortho positions from hydroxylation [1][2].

Divergent Library Synthesis with –SCF₃

Medicinal chemistry groups can purchase 1-(3-((trifluoromethyl)thio)phenyl)cyclopentanamine as a single starting material and generate three distinct polarity states: the parent –SCF₃ (lipophilic), the sulfoxide –S(O)CF₃ (intermediate), and the sulfone –S(O)₂CF₃ (polar) [1]. This divergent strategy reduces procurement complexity and enables systematic exploration of how target‑engagement thermodynamics change with substituent polarity while holding the cyclopentylamine scaffold constant [1].

Agrochemical Lipophilicity & Stability via –SCF₃

The –SCF₃ group is a privileged motif in agrochemical design because its combination of high lipophilicity (π = 1.44) and metabolic resistance promotes both cuticular penetration and prolonged field half‑life [1]. 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine serves as a versatile amine building block for amide, sulfonamide, or urea library construction in crop‑protection discovery programs [1].

Application
Selection Property
Validation Focus
CNS Passive Permeability Studies
Enhanced lipophilicity profile (LogD shift)
Blood‑brain barrier permeability assays
Metabolic Soft‑Spot Blocking
Electron‑withdrawing deactivation of aryl ring
Microsomal stability and CYP inhibition assays
Divergent Library Synthesis
Oxidative conversion to sulfoxide/sulfone
Polarity‑dependent target‑engagement screening
Agrochemical Lipophilicity & Stability
Combined lipophilicity and metabolic resistance
Cuticular penetration and field‑residual activity tests
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